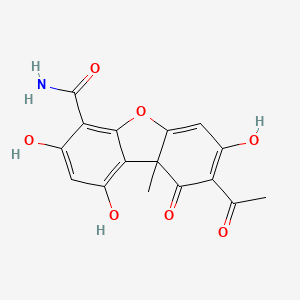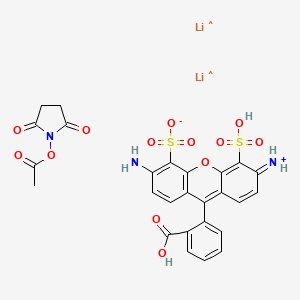![molecular formula C51H101NO5 B11930131 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with ester bonds located adjacent to the nitrogen amine. This compound is particularly notable for its ability to encapsulate mRNA efficiently, making it a valuable component in the preparation of mRNA nanocarriers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of hexyldecanoic acid with octanol in the presence of a catalyst. The resulting ester is then reacted with an amino alcohol, such as 3-hydroxypropylamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Aplicaciones Científicas De Investigación
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of mRNA vaccines and gene therapy vectors due to its ability to encapsulate and deliver nucleic acids efficiently.
Industry: Applied in the formulation of nanocarriers for drug delivery and cosmetic products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to encapsulate and deliver mRNA. The ester bonds and amino groups facilitate the formation of stable complexes with nucleic acids. Upon cellular uptake, the compound undergoes endosomal escape, releasing the mRNA into the cytoplasm for translation. This process involves interactions with cellular membranes and the formation of nonbilayer lipid structures, promoting membrane destabilization and mRNA release .
Comparación Con Compuestos Similares
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- BP Lipid 220
Uniqueness
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is unique due to its specific ester and amino group arrangement, which enhances its ability to encapsulate and deliver mRNA efficiently. Compared to similar compounds, it offers a better balance of delivery efficiency and pharmacokinetics, as well as a rapid lipid clearance profile .
Propiedades
Fórmula molecular |
C51H101NO5 |
|---|---|
Peso molecular |
808.3 g/mol |
Nombre IUPAC |
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-23-31-40-48(38-29-15-11-7-3)50(54)56-46-35-27-21-19-25-33-42-52(44-37-45-53)43-34-26-20-22-28-36-47-57-51(55)49(39-30-16-12-8-4)41-32-24-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
Clave InChI |
AIVVOIDSKBHJDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)



![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)


